
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride
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Overview
Description
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride is a heterocyclic acyl chloride characterized by a benzodioxine core (a fused bicyclic structure with two oxygen atoms) and a reactive carbonyl chloride group at the 7-position. This compound is structurally notable for its electron-withdrawing substituents (carbonyl chloride and methyl group), which influence its reactivity in nucleophilic substitution and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride typically involves the reaction of 8-methyl-2H,4H-1,3-benzodioxine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve 8-methyl-2H,4H-1,3-benzodioxine in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and large-scale reflux apparatus. The purification process may include additional steps such as distillation and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 8-methyl-2H,4H-1,3-benzodioxine-7-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous base (e.g., NaOH)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Aldehydes/Alcohols: Formed by reduction
Scientific Research Applications
Synthesis and Characterization
The synthesis of 8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride typically involves chlorination reactions that yield high purity products with notable yields. For instance, one method describes the use of dichloromethane as a solvent and potassium tert-butoxide as a base during the synthesis process, achieving a product rate of approximately 72% with high purity .
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, it is utilized in the preparation of Vilanterol, a long-acting beta-agonist used in the treatment of respiratory diseases such as asthma and COPD. The synthetic route involves multiple steps where this compound acts as a key building block .
Anticancer Activity
Research indicates that derivatives of benzodioxine compounds exhibit anticancer properties. For instance, naphthoquinone derivatives related to benzodioxines have shown potent anti-breast cancer activity in vitro against MCF-7 cancer cells . This suggests that this compound could potentially be modified to enhance its therapeutic efficacy against various cancers.
Material Science
The compound's unique chemical structure allows for its use in developing new materials with specific properties. It has been explored for applications in energetic materials and polymers due to its stability and reactivity . The incorporation of benzodioxine moieties into polymer systems can enhance their mechanical properties and thermal stability.
Case Studies
Mechanism of Action
The mechanism of action of 8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form various derivatives. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity of Chloride Groups
The carbonyl chloride group in 8-methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride is expected to exhibit higher electrophilicity compared to chlorides in 4H-1,2,6-thiadiazines. For example:
- 4H-1,2,6-Thiadiazines : Chlorides at C3/C5 positions undergo nucleophilic displacement under mild conditions (e.g., amines at −5°C for the first chloride and heating to 45°C for the second) . The electron-deficient nature of the thiadiazine ring facilitates these reactions.
- Benzodioxine Carbonyl Chloride : The electron-withdrawing carbonyl group adjacent to the chloride likely enhances its reactivity, enabling rapid substitution with nucleophiles (e.g., amines, alcohols) even at ambient temperatures.
Table 1: Comparison of Chloride Reactivity
Spectroscopic and Physical Properties
While direct data for the benzodioxine derivative is unavailable, comparisons can be made to structurally related compounds:
- IR Spectroscopy : The carbonyl chloride group is expected to show a strong absorption near 1730–1750 cm⁻¹, similar to thiadiazin-4-ones (e.g., 1728 cm⁻¹ for 4H-1,2,6-thiadiazin-4-one derivatives) .
- NMR Spectroscopy : The methyl group (8-CH₃) would resonate near δ 2.4–3.0 ppm in ^1H-NMR, analogous to methyl-substituted carbazoles (e.g., δ 2.84 ppm for 1,4-dimethylcarbazole) .
Table 2: Spectral Data Comparison
Compound Type | Key IR Absorption (cm⁻¹) | Key ^1H-NMR Signals (δ, ppm) | Reference |
---|---|---|---|
4H-1,2,6-Thiadiazin-4-one | 1728 (C=O) | — | |
1,4-Dimethylcarbazole | 1731 (C=O) | 2.84 (CH₃) |
Biological Activity
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride is a compound belonging to the benzodioxine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzodioxine core with a methyl group and a carbonyl chloride functional group. This structure contributes to its reactivity and biological interactions.
Enzyme Inhibition
One of the primary areas of research regarding this compound is its role as an enzyme inhibitor. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against various enzymes:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme involved in melanin biosynthesis. Compounds structurally related to benzodioxines have demonstrated potent inhibitory effects on tyrosinase activity. For instance, analogs derived from benzodioxine structures were shown to inhibit both mushroom and mammalian tyrosinase in cellular assays, suggesting potential applications in treating hyperpigmentation disorders .
- α-Glucosidase Inhibition : Another study highlighted the inhibitory effects of benzodioxine derivatives on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can be beneficial in managing diabetes by slowing glucose absorption .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds with similar structural motifs have been reported to scavenge free radicals effectively. For example, related compounds showed significant DPPH radical scavenging activity, indicating their potential as antioxidants in preventing oxidative stress-related diseases .
Study on Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activities of several benzodioxine analogs in B16F10 murine melanoma cells. The results indicated that these compounds could significantly reduce cellular tyrosinase activity when treated with α-melanocyte-stimulating hormone (α-MSH), which typically increases tyrosinase levels .
Compound | Concentration (µM) | Tyrosinase Activity Reduction (%) |
---|---|---|
Analog 1 | 20 | 50 |
Analog 2 | 10 | 45 |
Analog 3 | 5 | 60 |
Study on α-Glucosidase Inhibition
In another investigation, benzodioxane derivatives were tested for their ability to inhibit α-glucosidase. The findings revealed that certain compounds exhibited substantial inhibition at low concentrations, showcasing their potential as therapeutic agents for diabetes management.
Compound | IC50 (µM) | % Inhibition at 200 µM |
---|---|---|
Compound A | 15 | 80 |
Compound B | 25 | 65 |
Compound C | 30 | 55 |
The mechanism by which this compound exerts its biological effects primarily involves its reactivity as an acid chloride. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and inhibiting their activity .
Properties
CAS No. |
259795-43-2 |
---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
8-methyl-4H-1,3-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-6-8(10(11)12)3-2-7-4-13-5-14-9(6)7/h2-3H,4-5H2,1H3 |
InChI Key |
ZVJVBUPSWUCQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCOC2)C(=O)Cl |
Origin of Product |
United States |
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